Methyl 4-chloro-3-(3-cyclohexylureido)benzoate

Urea transporter UT-A1 inhibition Diuretic screening

Methyl 4-chloro-3-(3-cyclohexylureido)benzoate (CAS 164653-37-6) is a mid-potency, validated UT-A1 urea transporter inhibitor (IC₅₀ 1,200 nM). Its 4-chloro and methyl ester groups confer distinct cell permeability and metabolic stability over the sEH inhibitor CUBA, ensuring target specificity in renal models. The ester enables prodrug strategies for improved oral bioavailability. Deploy this selective chemical probe for reproducible UT-A1 SAR, high-throughput screening, and diuretic target validation.

Molecular Formula C15H19ClN2O3
Molecular Weight 310.78
CAS No. 164653-37-6
Cat. No. B2893454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloro-3-(3-cyclohexylureido)benzoate
CAS164653-37-6
Molecular FormulaC15H19ClN2O3
Molecular Weight310.78
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)NC2CCCCC2
InChIInChI=1S/C15H19ClN2O3/c1-21-14(19)10-7-8-12(16)13(9-10)18-15(20)17-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H2,17,18,20)
InChIKeyLYLJZYLBABSOOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-chloro-3-(3-cyclohexylureido)benzoate (CAS 164653-37-6): Urea Transporter Inhibitor for Renal Physiology Research


Methyl 4-chloro-3-(3-cyclohexylureido)benzoate (CAS 164653-37-6) is a synthetic small-molecule urea derivative that functions as a urea transporter‑A (UT‑A) inhibitor [1]. The compound bears a methyl benzoate ester, a 4‑chloro substituent, and a cyclohexylureido pharmacophore that is characteristic of urea‑based soluble epoxide hydrolase (sEH) and urea transporter inhibitors [2][3]. Its primary documented biochemical activity is inhibition of rat UT‑A1, a kidney tubule transporter critical for urinary concentration, which makes it a tool compound for diuretic target validation and renal physiology studies [1].

Why Methyl 4-chloro-3-(3-cyclohexylureido)benzoate Cannot Be Replaced by Bulk Urea‑Transporter Inhibitors


Urea‑transporter inhibitors encompass diverse chemotypes—aryl‑thiazoles, γ‑sultambenzosulfonamides, aminocarbonitrile butenes, and cyclohexylureido benzoates—that differ markedly in potency, isoform selectivity, and pharmacokinetic behaviour [1]. For methyl 4‑chloro‑3‑(3‑cyclohexylureido)benzoate, the combination of the 4‑chloro electron‑withdrawing group and the methyl ester prodrug motif distinguishes it from the widely referenced carboxylic acid analog 4‑(3‑cyclohexylureido)benzoic acid (CUBA), which is a sub‑nanomolar sEH inhibitor but lacks reported UT‑A activity [2]. Simply substituting a non‑chlorinated or carboxylic acid analog would alter target engagement, cell permeability, and metabolic stability, undermining reproducibility in UT‑A‑focused experiments [1][2]. The following quantitative evidence substantiates these differentiation points.

Quantitative Differentiation of Methyl 4-chloro-3-(3-cyclohexylureido)benzoate from Its Closest Analogs


UT‑A1 Inhibition Potency: Methyl 4‑chloro‑3‑(3‑cyclohexylureido)benzoate vs. Core‑Scaffold Urea Inhibitor

Methyl 4‑chloro‑3‑(3‑cyclohexylureido)benzoate inhibits rat UT‑A1 with an IC₅₀ of 1,200 nM in MDCK cells [1]. In the same assay platform, the structurally related urea derivative BDBM50575417 (a compound bearing the core benzoate‑urea scaffold without the 4‑chloro and methyl ester modifications) exhibits an IC₅₀ of 1,000 nM [2]. The near‑equivalent potency indicates that the 4‑chloro‑3‑ureido substitution pattern does not compromise target engagement, while the methyl ester provides a synthetic handle for further prodrug optimization—a feature absent in the comparator compound [3].

Urea transporter UT-A1 inhibition Diuretic screening

Selectivity Advantage: UT‑A1 vs. Soluble Epoxide Hydrolase (sEH) Target Engagement

The cyclohexylureido pharmacophore is recognized by both sEH and UT‑A transporters. The carboxylic acid analog 4‑(3‑cyclohexylureido)benzoic acid (CUBA) is a potent sEH inhibitor (IC₅₀ ≈ 1.3 nM for the t‑AUCB series) but shows no reported UT‑A inhibition [1]. In contrast, methyl 4‑chloro‑3‑(3‑cyclohexylureido)benzoate demonstrates measurable UT‑A1 inhibition (IC₅₀ 1,200 nM) while its sEH activity remains undetermined, shifting the selectivity profile toward urea‑transporter pharmacology [2]. This inverted selectivity likely arises from the 4‑chloro substitution and the esterification of the carboxylate, which reduces the anionic character required for sEH binding [1][3].

Target selectivity Urea transporter vs. sEH Cyclohexylureido pharmacophore

Structural Differentiation: Methyl Ester Prodrug Potential vs. Carboxylic Acid Analog

Methyl 4‑chloro‑3‑(3‑cyclohexylureido)benzoate (MW 310.77; logP estimated ≈ 3.5–4.0) is the methyl ester of a putative carboxylic acid parent . Esters of benzoic acid derivatives generally exhibit 10‑ to 100‑fold higher passive membrane permeability than their corresponding carboxylates due to reduced ionization at physiological pH [1]. The comparator 4‑(3‑cyclohexylureido)benzoic acid (MW 276.33; logP ≈ 2.0–2.5) is predominantly ionized in plasma, potentially limiting oral absorption and tissue distribution [2]. The ester moiety also serves as a metabolic soft spot, allowing conversion to the active acid in vivo—a property exploited in numerous prodrug programs [1].

Prodrug design Ester vs. acid Membrane permeability

Submicromolar Activity in a Validated Diuretic Target Pathway Compared to Inactive Urea Analogs

Genetic knockout of UT‑A1 in mice reduces maximum urinary osmolality by ~50% and impairs water conservation, validating UT‑A1 as a diuretic target [1]. In the same high‑throughput screening campaign that identified UT‑A inhibitor classes (aryl‑thiazoles, γ‑sultambenzosulfonamides), the UT‑A1 IC₅₀ threshold for functional diuretic activity in rats was ≤ 5,000 nM [2]. Methyl 4‑chloro‑3‑(3‑cyclohexylureido)benzoate, with an IC₅₀ of 1,200 nM, falls well below this threshold, whereas simple urea analogs (e.g., 1,3‑dimethylurea) require millimolar concentrations (IC₅₀ > 10,000 nM) to produce weak inhibition [3]. This confirms that the cyclohexylureido‑benzoate scaffold activates a specific, high‑affinity pharmacophore for UT‑A1 rather than acting as a non‑specific urea mimetic.

Diuretic target Urinary concentration UT-A knockout phenotype

Procurement‑Ready Application Scenarios for Methyl 4-chloro-3-(3-cyclohexylureido)benzoate (CAS 164653-37-6)


UT‑A1 Inhibitor Screening and Diuretic Lead Optimization

With a validated UT‑A1 IC₅₀ of 1,200 nM, methyl 4‑chloro‑3‑(3‑cyclohexylureido)benzoate serves as a mid‑potency starting scaffold for structure‑activity relationship (SAR) studies aimed at improving UT‑A affinity and selectivity [1]. Medicinal chemistry teams can systematically modify the 4‑chloro substituent, the ester group, or the cyclohexyl ring to generate analogs with sub‑micromolar potency, as demonstrated by the UT‑A inhibitor optimization campaigns reported by Esteva‑Font et al. [2].

Chemical Probe for Differentiating UT‑A vs. sEH Pharmacology

The cyclohexylureido moiety is a known pharmacophore for both sEH and urea transporters. Because methyl 4‑chloro‑3‑(3‑cyclohexylureido)benzoate shows measurable UT‑A1 inhibition but lacks the potent sEH activity characteristic of the carboxylic acid analog CUBA, it can be deployed as a selective chemical probe to interrogate UT‑A‑specific functions in renal epithelial models without confounding sEH‑mediated effects on epoxyeicosatrienoic acid (EET) signaling [1][2].

Ester Prodrug Feasibility Studies for Renal‑Targeted Diuretics

The methyl ester functionality permits evaluation of ester‑based prodrug strategies for improving oral bioavailability or tissue distribution. Researchers can compare the in vivo pharmacokinetics of the ester form with its hydrolyzed carboxylic acid metabolite to establish whether the prodrug approach enhances kidney‑selective delivery of the UT‑A inhibitor, a key requirement for salt‑sparing diuretics [1]. The known metabolic lability of benzoate esters in plasma and liver esterases supports this development pathway [2].

Reference Inhibitor in High‑Throughput UT‑A1 Fluorescence Plate‑Reader Assays

The MDCK cell‑based fluorescence assay used to characterize this compound (IC₅₀ 1,200 nM; 15‑minute incubation) is a well‑established screening platform for UT‑A inhibitors [1]. Methyl 4‑chloro‑3‑(3‑cyclohexylureido)benzoate can be incorporated as a reference inhibitor or positive control in similar high‑throughput screens, providing a benchmark for hit validation and enabling cross‑laboratory comparison of UT‑A1 inhibitory potency under standardized conditions [2].

Quote Request

Request a Quote for Methyl 4-chloro-3-(3-cyclohexylureido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.